4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid
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Overview
Description
4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a quinoline ring substituted with dimethyl groups and an amino group attached to a benzoic acid moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid typically involves the condensation of 3,7-dimethylquinoline with 4-aminobenzoic acid under specific reaction conditions. The process may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For instance, the reaction may be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, purification through chromatography, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The quinoline ring and the amino group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-[(Quinolin-4-yl)amino]benzamide: Known for its antiviral properties.
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid: Exhibits moderate anti-influenza virus activity.
4-(3-Cyclopropyl-4-((5-(4,5-dimethyl-2-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid: Shows inhibitory activity against specific enzymes.
Uniqueness
4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid stands out due to its unique structural features, such as the presence of dimethyl groups on the quinoline ring, which may enhance its biological activity and specificity. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-[(3,7-dimethylquinolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-3-4-14-10-12(2)17(20-16(14)9-11)19-15-7-5-13(6-8-15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDSXSXHVZBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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